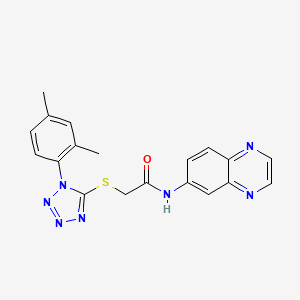

2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide” appears to be a complex organic molecule. It contains a tetrazole ring (a five-membered ring with four nitrogen atoms), a quinoxaline moiety (a type of heterocyclic compound), and an acetamide group (derived from acetic acid).

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, typically, such compounds might be synthesized via multi-step organic synthesis, involving reactions like nucleophilic substitution, condensation, and cyclization.Molecular Structure Analysis

The molecular structure would likely show a significant degree of conjugation, given the presence of multiple aromatic rings. This could affect its chemical reactivity and physical properties.Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis. The compound’s reactivity would likely be influenced by the electron-rich aromatic systems and the presence of functional groups like the tetrazole and acetamide.Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific arrangement of atoms and the types of intermolecular forces present.Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Host–Guest Complex Formation : A study on amide-containing isoquinoline derivatives, including compounds similar in complexity to the one you're interested in, discussed their synthesis and the formation of host–guest complexes. These complexes exhibited enhanced fluorescence emissions, suggesting potential applications in materials science and sensor technology (Karmakar et al., 2007).

Antimicrobial and Mosquito Larvicidal Activity : Research on 1-aryl-4-methyl derivatives of a related structure demonstrated antimicrobial and mosquito larvicidal activities. These compounds were synthesized through cyclization processes, showing potential in pest control and antimicrobial applications (Rajanarendar et al., 2010).

Cancer Cell Viability and Proliferation : A series of quinoxaline derivatives, including N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, were prepared and studied for their efficacy on cancer cell viability and proliferation. Several compounds showed inhibitory action on cancer cells, indicating potential therapeutic applications in oncology (El Rayes et al., 2022).

Therapeutic Applications

Antimicrobial and Antiprotozoal Agents : A series of N-(substituted-phenyl) derivatives demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest potential therapeutic applications in treating infectious diseases (Patel et al., 2017).

Anticancer and Antimicrobial Agents : Compounds featuring the tetrazolo[1,5-c]quinazolin-5-ylthio moiety were studied for their anticancer and antimicrobial properties. Some exhibited high growth inhibition rates against melanoma cell lines and light activity against bacterial strains, highlighting their potential in cancer and infectious disease treatment (Antypenko et al., 2016).

Safety And Hazards

Without specific information, it’s hard to provide details on safety and hazards. However, as with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

Future research on this compound would likely involve elucidating its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling.

properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7OS/c1-12-3-6-17(13(2)9-12)26-19(23-24-25-26)28-11-18(27)22-14-4-5-15-16(10-14)21-8-7-20-15/h3-10H,11H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKEBAKIYHECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2442331.png)

![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)

![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442348.png)